molecular formula C17H15NO2 B1343435 3'-Cyano-3-(4-methoxyphenyl)propiophenone CAS No. 898775-58-1

3'-Cyano-3-(4-methoxyphenyl)propiophenone

Cat. No.: B1343435
CAS No.: 898775-58-1
M. Wt: 265.31 g/mol
InChI Key: RUEMHWSGWSJRLC-UHFFFAOYSA-N
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Description

3’-Cyano-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C17H15NO2 It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyano-3-(4-methoxyphenyl)propiophenone typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine or pyridine to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of 3’-Cyano-3-(4-methoxyphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3’-Cyano-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Cyano-3-(4-methoxyphenyl)propiophenone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Cyano-3-(4-methoxyphenyl)propiophenone involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Cyano-3-(3-methoxyphenyl)propiophenone
  • **3’-Cyano-3-(4-fl

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-16-8-5-13(6-9-16)7-10-17(19)15-4-2-3-14(11-15)12-18/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEMHWSGWSJRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644262
Record name 3-[3-(4-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-58-1
Record name 3-[3-(4-Methoxyphenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(4-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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